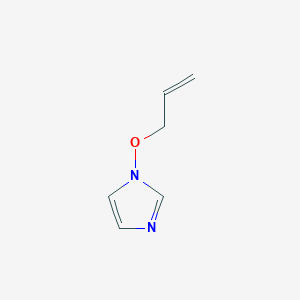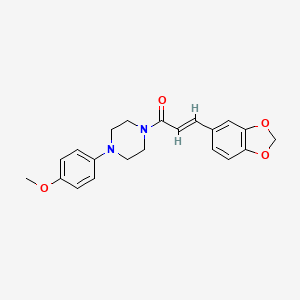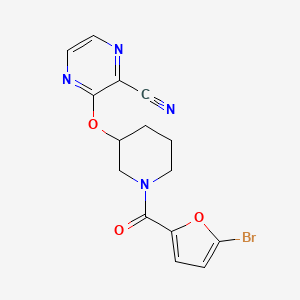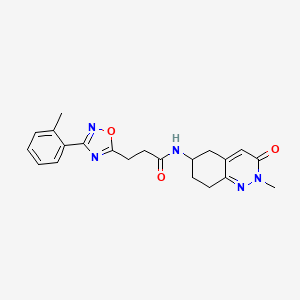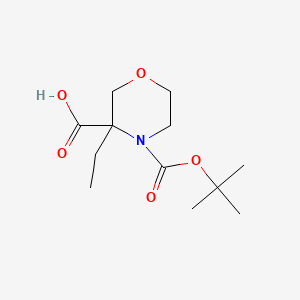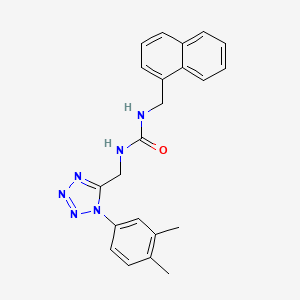![molecular formula C21H20N4O2S B2448998 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1190001-11-6](/img/structure/B2448998.png)
2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide” is a derivative of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine . It is a part of a class of compounds that have been synthesized and evaluated for their growth inhibition in human solid tumor and leukemia cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides followed by Michael addition . The formation of 3-methyl substituted derivatives was found to be regioselective .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using 1H NMR spectral and X-Ray data . The molecular conformations of the products in the solution and in the crystal form were discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include acylation and Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. The IR (KBr) values were 3387, 3113, 2678, 1747, 1659, 1575, 1460, 1205 cm-1 . The MS [M+] (m/z) was 265 and the 1H-NMR (DMSO-d6) values were also reported .Applications De Recherche Scientifique
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
This compound is part of a class of molecules that have been found to inhibit PI3K . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies .
Histone Deacetylase (HDAC) Inhibition
The compound also shows potential as a HDAC inhibitor . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in cancer treatment as it affects gene expression .
Dual PI3K/HDAC Inhibition
Interestingly, this compound has been designed to act as a dual inhibitor for both PI3K and HDAC . This dual functionality could potentially enhance the effectiveness of cancer treatments by targeting two different mechanisms at once .
Antiproliferative Activities
The compound has shown potent antiproliferative activities against certain types of cells, such as K562 and Hut78 . This means it could potentially be used to inhibit the growth of these cells, which is particularly useful in the treatment of cancers .
Cancer Drug Development
Given its potential as a dual PI3K/HDAC inhibitor and its antiproliferative activities, this compound could be a promising candidate for the development of new cancer drugs .
Treatment of Inflammatory Diseases
While the primary focus has been on cancer treatment, the PI3K inhibitory activity of this compound also suggests potential for the treatment of inflammatory diseases .
Propriétés
IUPAC Name |
2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDTCRIANAOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
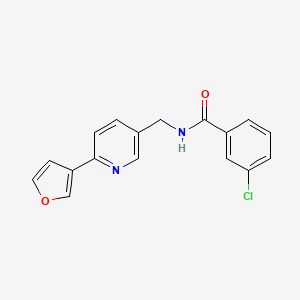
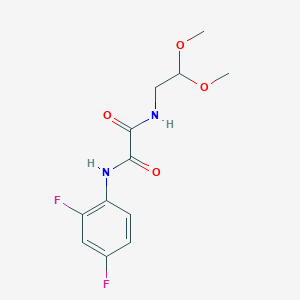
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)
